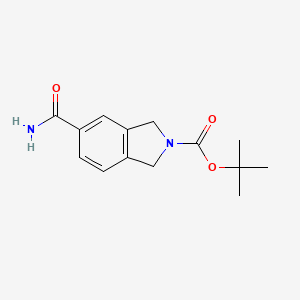

tert-Butyl 5-carbamoylisoindoline-2-carboxylate

Descripción general

Descripción

tert-Butyl 5-carbamoylisoindoline-2-carboxylate is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, a carbamoyl group, and a carboxylate group attached to the isoindoline ring.

Métodos De Preparación

The synthesis of tert-Butyl 5-carbamoylisoindoline-2-carboxylate typically involves the reaction of isoindoline derivatives with tert-butyl carbamate and other reagents under specific conditions. One common method involves the use of tert-butyl chloroformate as a reagent, which reacts with the isoindoline derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

tert-Butyl 5-carbamoylisoindoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoindoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or carboxylate groups, leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline-2,3-dione derivatives, while reduction may produce isoindoline-2-carboxamide derivatives.

Aplicaciones Científicas De Investigación

tert-Butyl 5-carbamoylisoindoline-2-carboxylate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex isoindoline derivatives and other heterocyclic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mecanismo De Acción

The mechanism of action of tert-Butyl 5-carbamoylisoindoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth, leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparación Con Compuestos Similares

tert-Butyl 5-carbamoylisoindoline-2-carboxylate can be compared with other similar compounds, such as:

tert-Butyl 5-carbamoylisoindoline-1-carboxylate: This compound has a similar structure but with the carboxylate group attached to a different position on the isoindoline ring.

tert-Butyl 5-carbamoylisoindoline-3-carboxylate: Another similar compound with the carboxylate group at a different position.

tert-Butyl 5-carbamoylisoindoline-4-carboxylate: This compound also has a similar structure but with the carboxylate group at yet another position.

The uniqueness of this compound lies in its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to its analogs .

Actividad Biológica

Tert-butyl 5-carbamoylisoindoline-2-carboxylate is a synthetic organic compound that belongs to the isoindoline family, characterized by its complex structure and diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in antiviral and anti-inflammatory domains. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is , and it features an isoindoline core with a tert-butyl group and a carbamoyl moiety. The structural characteristics are crucial as they influence the compound's interaction with biological targets.

Antiviral Properties

Preliminary studies suggest that this compound may exhibit antiviral properties . Its structural analogs have shown effectiveness against various viral infections by inhibiting viral replication pathways. For instance, compounds with similar isoindoline structures have been reported to interact with specific proteins involved in viral life cycles, indicating a potential mechanism of action for this compound.

Anti-inflammatory Effects

In addition to its antiviral activity, the compound is also hypothesized to possess anti-inflammatory and analgesic properties. Isoindoline derivatives are known for their ability to modulate inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

-

Antiviral Activity Assessment

- A study evaluated the antiviral efficacy of various isoindoline derivatives, including this compound. The results indicated that these compounds could inhibit viral replication in vitro, suggesting their potential as therapeutic agents against viral infections.

-

Inflammation Model Studies

- In animal models of inflammation, compounds structurally related to this compound demonstrated significant reductions in inflammatory markers. These findings support further investigation into the anti-inflammatory mechanisms of this compound.

Data Summary

| Activity Type | Findings | References |

|---|---|---|

| Antiviral | Inhibits viral replication in vitro | |

| Anti-inflammatory | Reduces inflammatory markers in animal models |

The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is believed that its ability to interact with specific enzymes or receptors involved in inflammatory and viral pathways plays a critical role. Further studies focusing on binding affinities and interaction dynamics are necessary to clarify these mechanisms.

Propiedades

IUPAC Name |

tert-butyl 5-carbamoyl-1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-7-10-5-4-9(12(15)17)6-11(10)8-16/h4-6H,7-8H2,1-3H3,(H2,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHOWQRUWZFEFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.